5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide -

5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide

Catalog Number: EVT-4637958
CAS Number:
Molecular Formula: C14H9Cl2N3O3
Molecular Weight: 338.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide (BMS-193884)

Compound Description: BMS-193884 is a selective endothelin A (ET(A)) receptor antagonist . It has been investigated as a clinical development candidate for its potential in treating hypertension.

Relevance: BMS-193884 shares a structural similarity with 5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide in that both compounds contain an isoxazole ring directly linked to a sulfonamide or carboxamide moiety. The biphenyl core of BMS-193884 is also a common structural motif found in angiotensin II receptor antagonists, which are often investigated in conjunction with ET(A) antagonists for the treatment of hypertension , .

4'-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-N-(3,4-dimethyl-5-isoxazolyl)-2'-[(3,3-dimethyl-2-oxo-1-pyrrolidinyl)methyl]-[1,1'-biphenyl]-2-sulfonamide (BMS-248360)

Compound Description: BMS-248360 is a potent dual antagonist of both angiotensin II type 1 (AT(1)) and ET(A) receptors . It was designed by merging structural elements of BMS-193884, a selective ET(A) antagonist, with those of biphenyl AT(1) antagonists such as irbesartan.

Relevance: Similar to BMS-193884, BMS-248360 also features an isoxazole ring connected to a sulfonamide group, highlighting a key structural similarity with 5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide. The development of BMS-248360 stemmed from the hypothesis that combining structural features of ET(A) and AT(1) antagonists could yield compounds with dual activity, demonstrating the significance of the isoxazole-sulfonamide/carboxamide motif in designing compounds targeting these receptors .

N-[[2'-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide (BMS-207940)

Compound Description: BMS-207940 is a highly potent and orally active selective ET(A) receptor antagonist . It exhibits improved binding affinity and selectivity compared to BMS-193884.

Relevance: BMS-207940, like 5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide, features an isoxazole ring linked to a sulfonamide group. The research leading to BMS-207940 involved exploring structure-activity relationships at the 2'-position of the biphenyl core, highlighting the importance of substituents on this scaffold in influencing ET(A) receptor affinity and selectivity .

N-[[3-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide

Compound Description: This compound is an impurity of parecoxib sodium, a selective cyclooxygenase-2 inhibitor used as an analgesic . It is used as a standard reference for quality control in the production of parecoxib sodium.

Relevance: N-[[3-(5-methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]propanamide shares the key structural feature of an isoxazole ring connected to a sulfonamide group with 5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide. This highlights the prevalence of this structural motif in pharmaceuticals, specifically in compounds with analgesic properties .

Properties

Product Name

5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-3-isoxazolecarboxamide

IUPAC Name

5-(3,4-dichlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

Molecular Formula

C14H9Cl2N3O3

Molecular Weight

338.1 g/mol

InChI

InChI=1S/C14H9Cl2N3O3/c1-7-4-13(19-21-7)17-14(20)11-6-12(22-18-11)8-2-3-9(15)10(16)5-8/h2-6H,1H3,(H,17,19,20)

InChI Key

GWLIXBDLTXGSGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.